molecular formula C10H14N2O2 B13517162 1-(Furan-3-carbonyl)-3-methylpiperazine

1-(Furan-3-carbonyl)-3-methylpiperazine

Cat. No.: B13517162
M. Wt: 194.23 g/mol
InChI Key: NCBCZRNUAMMGRN-UHFFFAOYSA-N
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Description

1-(Furan-3-carbonyl)-3-methylpiperazine is an organic compound that features a furan ring attached to a piperazine ring through a carbonyl group

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

furan-3-yl-(3-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C10H14N2O2/c1-8-6-12(4-3-11-8)10(13)9-2-5-14-7-9/h2,5,7-8,11H,3-4,6H2,1H3

InChI Key

NCBCZRNUAMMGRN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C(=O)C2=COC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-carbonyl)-3-methylpiperazine typically involves the reaction of furan-3-carbonyl chloride with 3-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: On an industrial scale, the production of 1-(Furan-3-carbonyl)-3-methylpiperazine may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the purification process may include techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-carbonyl)-3-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Furan-3-carbonyl)-3-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Furan-3-carbonyl)-3-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 1-(Furan-3-carbonyl)-3-methylpiperazine is unique due to its combination of the furan ring and piperazine ring through a carbonyl group. This structure imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.

Biological Activity

1-(Furan-3-carbonyl)-3-methylpiperazine is a compound with significant potential in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(Furan-3-carbonyl)-3-methylpiperazine is C_{11}H_{14}N_{2}O_{2}, with a molecular weight of approximately 194.24 g/mol. The compound consists of a furan ring attached to a carbonyl group and a 3-methylpiperazine moiety, which enhances its reactivity and pharmacological properties.

The biological activity of 1-(furan-3-carbonyl)-3-methylpiperazine is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific pathways, particularly those related to cancer and inflammatory responses.

Potential Targets

  • Enzymes : The compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity.
  • Receptors : It could serve as a ligand for receptors associated with neurotransmission and immune responses.

Biological Activity

Research indicates that 1-(furan-3-carbonyl)-3-methylpiperazine exhibits various biological activities:

  • Anticancer Activity : Initial docking studies suggest that the compound may bind effectively to proteins involved in cancer progression, potentially inhibiting tumor growth.
  • Anti-inflammatory Effects : Its structural features may confer the ability to modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.
  • Antimicrobial Properties : Similar compounds have shown promise against bacterial infections, indicating potential for 1-(furan-3-carbonyl)-3-methylpiperazine in antimicrobial applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryModulation of inflammatory cytokine production
AntimicrobialPotential efficacy against bacterial strains

Table 2: Structure-Activity Relationship (SAR) Insights

Compound VariantActivity LevelComments
1-(Furan-3-carbonyl)-3-methylpiperazineModeratePromising initial results in docking studies
Related furan derivativesVariableSome exhibit strong anticancer properties
Piperazine analogsHighKnown for receptor binding capabilities

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and biological interactions of compounds similar to 1-(furan-3-carbonyl)-3-methylpiperazine. For instance, compounds with similar furan moieties have been shown to possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, enhancing their therapeutic potential.

  • Study on Anticancer Activity : A study demonstrated that derivatives of the piperazine scaffold exhibited significant cytotoxic effects on human cancer cell lines, suggesting that modifications to the furan component could enhance efficacy .
  • Anti-inflammatory Mechanisms : Research indicated that compounds with furan rings could inhibit pro-inflammatory cytokines in vitro, highlighting their potential as anti-inflammatory agents .

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